molecular formula C23H28ClN3O4S B2369892 N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide CAS No. 898406-72-9

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide

Cat. No.: B2369892
CAS No.: 898406-72-9
M. Wt: 478
InChI Key: UZZHFMIKYMVKRY-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C23H28ClN3O4S and its molecular weight is 478. The purity is usually 95%.
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Biological Activity

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide is a complex organic compound with significant biological activity, primarily due to its unique structural features. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C23H28ClN3O4S
  • Molecular Weight : 478.0 g/mol
  • CAS Number : 898406-72-9

The structure includes a piperidine ring, a sulfonyl group, and an oxalamide moiety, which contribute to its lipophilicity and potential bioavailability. The presence of the 4-chlorophenyl group enhances its interaction with biological targets, particularly within the central nervous system (CNS) .

This compound is believed to interact with various neurotransmitter receptors and enzymes:

  • Serotonin Receptors : The compound shows potential in modulating serotonin pathways, which are critical in mood regulation and psychiatric disorders.
  • Cholinergic System : It may inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in cholinergic neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cognitive function .

Biological Activity and Pharmacological Applications

Research indicates that this compound exhibits various pharmacological properties:

  • Neuroprotective Effects : Preliminary studies suggest that it may protect against neurodegeneration by modulating cholinergic signaling pathways. This is particularly relevant for conditions like Alzheimer's disease .
  • Antidepressant Potential : Due to its ability to influence serotonin pathways, it may serve as a candidate for developing antidepressant therapies .
  • Anti-inflammatory Properties : Some studies have indicated that compounds with similar structures exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory conditions .

Study on Cholinergic Activity

A study evaluated the inhibitory effects of various oxalamide derivatives on AChE and BuChE. This compound demonstrated significant inhibition with an IC50 value indicating strong selectivity towards BuChE compared to AChE .

CompoundIC50 (µM)Selectivity Ratio
This compound5.07>19.72
Donepezil10.251

Neuroprotective Study

In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by standard behavioral tests. The compound's mechanism was attributed to enhanced cholinergic activity and reduced oxidative stress markers .

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2,3-dimethylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O4S/c1-16-6-5-8-21(17(16)2)26-23(29)22(28)25-14-13-19-7-3-4-15-27(19)32(30,31)20-11-9-18(24)10-12-20/h5-6,8-12,19H,3-4,7,13-15H2,1-2H3,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZHFMIKYMVKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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